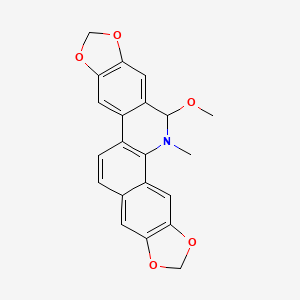

6-Methoxy Dihydrosanguinarine

Description

6-Methoxy Dihydrosanguinarine is a benzophenanthridine alkaloid isolated from plants such as Corydalis balansae, Chelidonium majus, and Macleaya cordata . Its molecular formula is C21H17NO5 (molecular weight: 363.36 g/mol), and it is characterized by a methoxy substitution at position 6 of the dihydrosanguinarine backbone . Structurally, it differs from dihydrosanguinarine (DHSA) by the addition of a methoxy group, which enhances its stability and modulates biological activity .

This compound exhibits potent cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and SF-268 (central nervous system cancer), with IC50 values of 0.61 μM and 0.54 μM, respectively . Its reduced toxicity compared to oxidized analogs like sanguinarine (SA) makes it a promising candidate for therapeutic development .

Properties

IUPAC Name |

11-methoxy-12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-20-12(4-3-11-5-16-17(6-13(11)20)25-9-24-16)14-7-18-19(27-10-26-18)8-15(14)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAGLUIVEUDJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy Dihydrosanguinarine typically involves the extraction from natural sources like Macleaya cordata. The process includes several steps:

Extraction: The fruits of Macleaya cordata are harvested and subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of 6-Methoxy Dihydrosanguinarine follows similar extraction and purification processes but on a larger scale. The use of industrial-scale chromatography and advanced purification techniques ensures the high purity and yield of the compound.

Chemical Reactions Analysis

Oxidative Coupling Reactions

Key oxidative transformations occur under metal-catalyzed aerobic conditions:

Mechanistic studies reveal a radical-mediated pathway where copper(II) facilitates single-electron transfer (SET) from the tetrahydroisoquinoline core. Kinetic isotope effects (KIE = 1.0) and Hammett correlations (ρ = -2.1 vs σ⁺) support this oxidative coupling mechanism .

Electrophilic Substitution

The methoxy group directs electrophilic attacks in aromatic systems:

Chlorination Protocol

textPOCl₃ (3 eq), DMF (cat.) Reflux in CHCl₃, 16 hr under N₂ → 6-Trichloromethylphenanthridine (40% yield)[3]

Key characterization data:

Reductive Modifications

Though direct reduction data remains limited, structural analogs demonstrate:

Solvolysis & Stability

pH-dependent decomposition occurs via:

textAcidic conditions (pH <3): → Ring-opening → Benzazepine derivatives Alkaline conditions (pH >9): → Demethoxylation → Sanguinarine analogs[2]

Half-life studies (25°C):

Biological Activation Pathways

Reactive oxygen species (ROS) generation mediates therapeutic effects:

| Process | ROS Level Increase | Apoptosis Induction | Reference |

|---|---|---|---|

| 50 μM treatment | 2.8-fold vs control | 67% cell death (HepG2) | |

| Combined with TRAIL | 4.1-fold vs control | Synergistic LC₅₀ = 12 μM |

This compound's dual capacity for synthetic modification and biological redox cycling makes it a valuable pharmacophore in anticancer drug development. Recent advances in catalytic oxidation systems and targeted delivery strategies continue to expand its synthetic utility and therapeutic potential.

Scientific Research Applications

Cancer Research

6-Methoxy Dihydrosanguinarine has demonstrated potent cytotoxicity against several cancer cell lines, notably:

- MCF-7 (breast cancer) : IC50 = 0.61 µM

- SF-268 (glioblastoma) : IC50 = 0.54 µM

These values indicate a strong inhibitory effect on cell proliferation, positioning the compound as a promising candidate for further development as an anti-cancer agent .

Antimicrobial Activity

Research indicates that related alkaloids exhibit antimicrobial properties against various pathogens, including antibiotic-resistant strains. For instance, dihydrosanguinarine has shown effectiveness against Staphylococcus aureus and Streptococcus faecalis, highlighting the potential of 6-Methoxy Dihydrosanguinarine in treating infectious diseases .

Neuropharmacological Effects

Recent studies have explored the anxiolytic and antidepressant-like effects of compounds related to 6-Methoxy Dihydrosanguinarine. These effects are mediated through interactions with GABAergic and noradrenergic systems, indicating its potential in neuropharmacology .

Industrial Applications

The compound is also investigated for its utility in pharmaceutical formulations and quality control processes due to its well-characterized properties and efficacy .

Table 1: Cytotoxicity of 6-Methoxy Dihydrosanguinarine Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.61 |

| SF-268 | 0.54 |

| HT29 | N/A |

Table 2: Antimicrobial Activity of Related Alkaloids

| Alkaloid | Pathogen | MIC (µg/mL) |

|---|---|---|

| Dihydrosanguinarine | Staphylococcus aureus | 9.3 |

| Dihydrosanguinarine | Streptococcus faecalis | N/A |

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of 6-Methoxy Dihydrosanguinarine on breast cancer cells, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell proliferation, revealing that concentrations as low as 0.5 µM could effectively inhibit growth.

Case Study 2: Neuropharmacological Investigation

Another study evaluated the anxiolytic-like effects of a dichloromethane extract containing dihydrosanguinarine derivatives. The results indicated significant anxiolytic activity in animal models, suggesting that these compounds could be developed into therapeutic agents for anxiety disorders.

Mechanism of Action

The mechanism by which 6-Methoxy Dihydrosanguinarine exerts its effects involves several molecular targets and pathways:

Cytotoxicity: It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Cell Cycle Arrest: It can cause cell cycle arrest at specific phases, inhibiting cell proliferation.

DNA Intercalation: It intercalates into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Dihydrosanguinarine (DHSA)

- Molecular Formula: C20H15NO4

- Molecular Weight : 333.34 g/mol

- CAS No.: 3606-45-9

- Sources : Macleaya microcarpa roots and seeds .

- Key Activities : Antimicrobial, antifungal, and anticancer properties .

- Structural Differences: Lacks the 6-methoxy group present in 6-Methoxy DHSA.

- Production : Yeast-based synthesis yields up to 572 mg/L in fed-batch conditions, with spontaneous oxidation to SA observed .

Sanguinarine (SA)

- Molecular Formula: C20H14NO4⁺

- Molecular Weight : 332.33 g/mol

- CAS No.: 2447-54-3

- Sources : Derived from DHSA via enzymatic or chemical oxidation .

- Key Activities : Strong antimicrobial and cytotoxic effects, but higher toxicity due to its quaternary ammonium structure .

- Comparison : SA’s oxidized form increases membrane permeability but also induces oxidative stress, limiting therapeutic use compared to 6-Methoxy DHSA .

Protopine, Hunnemanine, and Izmirine

- Molecular Formula: C20H19NO5 (protopine)

- Key Activities : Protopine exhibits antispasmodic and anti-inflammatory effects. Hunnemanine and izmirine are structurally related but lack the benzophenanthridine core .

- Structural Differences : These compounds feature a protopine backbone instead of the tetracyclic benzophenanthridine system, leading to divergent biological targets .

Berberine and Bicuculline

- Berberine: A protoberberine alkaloid (C20H18NO4⁺) with antiviral and anti-diabetic activities. Its planar structure enhances intercalation with DNA/RNA, differing from the benzophenanthridine mechanism .

- Bicuculline: An isoquinoline alkaloid (C20H17NO6) acting as a GABA antagonist. Structural divergence includes a phthalideisoquinoline system, unrelated to benzophenanthridines .

Data Table: Comparative Analysis of Key Compounds

Mechanistic and Pharmacological Insights

- Toxicity : SA’s quaternary ammonium structure causes DNA intercalation and oxidative damage, whereas 6-Methoxy DHSA’s reduced form mitigates these effects .

- Synthetic Pathways : DHSA production in yeast strains (e.g., Saccharomyces cerevisiae) involves cytochrome P450 enzymes (MSH, P6H), but 6-Methoxy DHSA may require additional methylation steps .

Biological Activity

Overview

6-Methoxy Dihydrosanguinarine is an alkaloid derived from the fruits of Macleaya cordata and has garnered attention for its significant biological activities, particularly in cancer research. This compound exhibits potent cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer) and SF-268 (glioblastoma) with IC50 values of 0.61 μM and 0.54 μM, respectively .

Target Interactions

The biological activity of 6-Methoxy Dihydrosanguinarine is primarily mediated through its interaction with the Platelet-activating Factor Receptor (PAFR) . By inhibiting PAFR, it disrupts normal platelet aggregation pathways, which can contribute to its antitumor effects.

Induction of Apoptosis

The compound induces apoptosis in cancer cells through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : It increases ROS levels, leading to oxidative stress that triggers apoptotic pathways.

- Inhibition of PI3K/AKT/mTOR Pathway : This suppression affects cell survival and proliferation, enhancing the pro-apoptotic effects.

- DR5 Upregulation : In hepatocellular carcinoma cells, 6-Methoxy Dihydrosanguinarine upregulates death receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis.

Cellular Effects

In studies involving HT29 colon carcinoma cells, 6-Methoxy Dihydrosanguinarine was shown to induce:

- Internucleosomal DNA Fragmentation : A hallmark of apoptosis.

- Caspase Activation : Activation of caspases is crucial in the apoptotic process, indicating that the compound effectively triggers programmed cell death.

The compound's structure influences its biological activity significantly. It has been shown to interact with various proteins involved in cell cycle regulation, including:

- MMP9 : Matrix metalloproteinase involved in tumor invasion.

- CDK1 : Cyclin-dependent kinase crucial for cell cycle progression.

- ERBB2 : A receptor tyrosine kinase implicated in breast cancer.

Research Applications

6-Methoxy Dihydrosanguinarine’s properties make it a valuable compound for various applications:

- Chemistry : Serves as a model compound for studying alkaloid chemistry.

- Biology : Useful in exploring cell biology and cancer mechanisms.

- Medicine : Investigated for its potential as an anti-cancer agent targeting specific malignancies.

Case Studies and Research Findings

A number of studies have documented the effects and mechanisms of 6-Methoxy Dihydrosanguinarine:

Q & A

Q. What safety protocols are critical when handling 6-Methoxy Dihydrosanguinarine in vitro?

- Answer: Follow OSHA Hazard Communication Standard (HCS) guidelines: use PPE (gloves, lab coats), conduct experiments in fume hoods, and dispose of waste via approved chemical containers. Acute toxicity data are limited, so assume parallels to sanguinarine (oral LD50 ~20 mg/kg in rodents) .

Data Analysis and Validation

Q. How can researchers address batch-to-batch variability in plant-derived 6-Methoxy Dihydrosanguinarine?

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.